5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one
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Overview
Description
5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a 2-methylprop-2-en-1-yl group attached to the thiophene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one can be achieved through several synthetic routes. One common method involves the alkylation of thiophene with 2-methylprop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of advanced purification techniques, including distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of 5-(2-Methylprop-2-en-1-yl)thiophen-2(5H)-one, lacking the 2-methylprop-2-en-1-yl group.
2-Methylthiophene: A derivative of thiophene with a methyl group at the 2-position.
3-Methylthiophene: A derivative of thiophene with a methyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature influences the compound’s reactivity, making it suitable for specific synthetic and industrial applications.
Properties
CAS No. |
110328-00-2 |
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Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)-2H-thiophen-5-one |
InChI |
InChI=1S/C8H10OS/c1-6(2)5-7-3-4-8(9)10-7/h3-4,7H,1,5H2,2H3 |
InChI Key |
SYOMUXHUQHDJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1C=CC(=O)S1 |
Origin of Product |
United States |
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